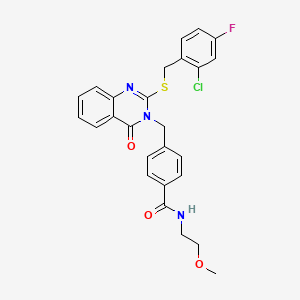![molecular formula C14H11FN4O2 B2889364 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034583-92-9](/img/structure/B2889364.png)
2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . They are also identified as strategic compounds for optical applications .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods. One such method involves the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Another method involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP. This allows the molecules to mimic hinge region binding interactions in kinase active sites . The structure of the compound can be modified by introducing electron-donating groups (EDGs) at position 7 on the fused ring .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve the activity of groups linked to the ring carbon and nitrogen atoms. The reactions used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. The introduction of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Wissenschaftliche Forschungsanwendungen
Radiosynthesis and PET Imaging
- Radiosynthesis for PET Imaging : This compound has been used in the synthesis of radioligands like DPA-714 for PET imaging. These radioligands target the translocator protein (18 kDa), which is a biomarker for neuroinflammatory processes. They are synthesized using a fluorine-18 labeling process and evaluated for their potential in in vivo imaging (Dollé et al., 2008).
Neuroinflammation Studies
- Evaluating Neuroinflammatory Processes : A series of pyrazolo[1,5-a]pyrimidines, closely related to these compounds, were synthesized and evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO). These compounds are recognized as biomarkers for neuroinflammatory processes. Their effectiveness has been assessed through positron emission tomography (PET) imaging in rodent models of neuroinflammation (Damont et al., 2015).
Cancer Imaging and Drug Development
- Cancer Imaging : Pyrazolopyrimidines have been explored as ligands for the translocator protein (TSPO) and have shown potential in cancer imaging. Compounds like DPA-714 have been modified and radiolabeled with fluorine-18 to produce novel TSPO PET ligands for cancer imaging. This allows for the molecular imaging of TSPO-expressing cancers (Tang et al., 2013).
Anticancer Activity
- Anticancer Activity : Novel derivatives of this compound have been synthesized and tested for their anticancer activities. These compounds show promise at low concentrations against various human cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Properties
- Antimicrobial Applications : Some derivatives have been synthesized and evaluated for their antimicrobial properties. These studies focus on the creation of new heterocycles incorporating the pyrazolopyrimidine moiety, aiming to develop effective antimicrobial agents (Bondock et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCFXJUINRIFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)


![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)
![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)

![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)
